molecular formula C8H8N2O3 B11709693 N-(3-hydroxyphenyl)ethanediamide

N-(3-hydroxyphenyl)ethanediamide

Cat. No.: B11709693
M. Wt: 180.16 g/mol
InChI Key: SWGLFNHNPXNGSY-UHFFFAOYSA-N
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Description

N-(3-hydroxyphenyl)ethanediamide: is an organic compound characterized by the presence of a hydroxyphenyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-hydroxyphenyl)ethanediamide typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the desired amide bond. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-(3-hydroxyphenyl)ethanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-(3-hydroxyphenyl)ethanediamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors makes it valuable in understanding biological pathways .

Medicine: Its structural features can be modified to create derivatives with enhanced pharmacological properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of polymers and coatings .

Mechanism of Action

The mechanism of action of N-(3-hydroxyphenyl)ethanediamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the amide group can participate in various non-covalent interactions, further modulating the compound’s effects .

Comparison with Similar Compounds

Comparison: N-(3-hydroxyphenyl)ethanediamide is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly impact the compound’s reactivity and interaction with other molecules. For example, the 3-hydroxy position allows for specific hydrogen bonding patterns that are not possible with the 2- or 4-hydroxy derivatives .

Properties

Molecular Formula

C8H8N2O3

Molecular Weight

180.16 g/mol

IUPAC Name

N'-(3-hydroxyphenyl)oxamide

InChI

InChI=1S/C8H8N2O3/c9-7(12)8(13)10-5-2-1-3-6(11)4-5/h1-4,11H,(H2,9,12)(H,10,13)

InChI Key

SWGLFNHNPXNGSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)NC(=O)C(=O)N

Origin of Product

United States

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